molecular formula C17H18N4O4S B11126775 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1H-indol-4-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1H-indol-4-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11126775
M. Wt: 374.4 g/mol
InChI Key: GPOQLUJXHASKSS-UHFFFAOYSA-N
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Description

1-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(1H-INDOL-4-YL)-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDAZINECARBOXAMIDE is a complex organic compound that features a combination of thiophene, indole, and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(1H-INDOL-4-YL)-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDAZINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, indole derivatives, and pyridazine precursors. Common synthetic routes may involve:

    Step 1: Formation of the thiophene ring with appropriate substituents.

    Step 2: Coupling of the thiophene derivative with an indole derivative under specific conditions such as palladium-catalyzed cross-coupling.

    Step 3: Cyclization to form the pyridazine ring, often involving reagents like hydrazine or its derivatives.

    Step 4: Final functionalization to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(1H-INDOL-4-YL)-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield sulfone derivatives, while reduction of the carbonyl group might yield alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving thiophene, indole, and pyridazine moieties.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(1H-INDOL-4-YL)-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDAZINECARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(1H-INDOL-4-YL)-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDAZINECARBOXAMIDE: can be compared with other compounds featuring thiophene, indole, and pyridazine moieties.

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid.

    Indole derivatives: Compounds like indole-3-acetic acid.

    Pyridazine derivatives: Compounds like pyridazine-3-carboxylic acid.

Uniqueness

The uniqueness of 1-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(1H-INDOL-4-YL)-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDAZINECARBOXAMIDE lies in its combination of these three distinct moieties, which can impart unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C17H18N4O4S

Molecular Weight

374.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(1H-indol-4-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C17H18N4O4S/c22-16-5-4-15(20-21(16)11-7-9-26(24,25)10-11)17(23)19-14-3-1-2-13-12(14)6-8-18-13/h1-3,6,8,11,18H,4-5,7,9-10H2,(H,19,23)

InChI Key

GPOQLUJXHASKSS-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

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